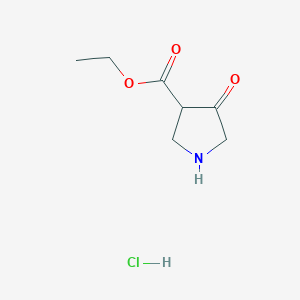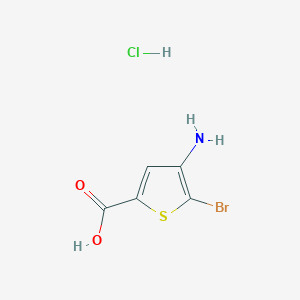
8-(chloromethyl)-4H-1,3-benzodioxine-6-carbaldehyde
Overview
Description
8-(Chloromethyl)-4H-1,3-benzodioxine-6-carbaldehyde (CMBC) is a synthetic compound belonging to the family of benzodioxines, which are known to have a wide range of applications in the fields of medicine, biochemistry, and pharmacology. CMBC is a versatile compound, with the potential to be used in a variety of laboratory experiments, as well as in the development of new drugs.
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Green and Sustainable Engineering .
Summary of the Application
The catalytic activity of both ZIF-8 and Zr/ZIF-8 has been investigated for the synthesis of chloromethyl ethylene carbonate (CMEC) using carbon dioxide (CO2) and epichlorohydrin (ECH) under solvent-free conditions .
Methods of Application
The synthesis of CMEC involves the cycloaddition reaction of ECH and CO2. The enhancement in the catalytic activity of Zr in Zr/ZIF-8 can be attributed to the acidity/basicity characteristics of the catalyst .
Results or Outcomes
At optimum conditions, the conversion of ECH, selectivity and the yield of CMEC are 93%, 86% and 76%, respectively .
Synthesis of Hyper Cross-linked Polymers (HCPs)
Specific Scientific Field
This application is in the field of Polymer Research .
Summary of the Application
Hyper Cross-linked polymers (HCPs) are a class of porous materials that have been intensively used in the past few years. They have many interesting applications such as water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery and chromatographic separations .
Methods of Application
The HCP material is synthesized by the following three methods: Post crosslinking of polymer precursors, direct single step poly-condensation reaction of functional monomers, and Crosslinking by external cross linkers .
Results or Outcomes
HCPs have extremely high surface areas, good porosity, low density, efficient adsorption properties, easy synthesis, less cost, environmental friendly, high thermal and chemical stability, light weight and reusability .
Production of Chloromethane
Specific Scientific Field
This application is in the field of Industrial Chemistry .
Summary of the Application
Chloromethane, also known as methyl chloride, is an organic compound with the chemical formula CH3Cl. It is a colorless, sweet-smelling, flammable gas .
Methods of Application
Chloromethane is a crucial reagent in industrial chemistry, although it is rarely present in consumer products .
Results or Outcomes
Chloromethane was formerly utilized as a refrigerant .
Production of Epichlorohydrin
Specific Scientific Field
This application is in the field of Organochlorine Compound Production .
Summary of the Application
Epichlorohydrin (abbreviated ECH) is an organochlorine compound and an epoxide .
Methods of Application
Despite its name, it is not a halohydrin. It is a colorless liquid with a pungent, garlic-like odor, moderately soluble in water, but miscible with most polar organic solvents .
Results or Outcomes
It is a chiral molecule generally existing as a racemic mixture of right-handed and left-handed enantiomers. Epichlorohydrin is a highly reactive electrophilic compound and is used in the production of glycerol, plastics, epoxy glues and resins, epoxy diluents and elastomers .
Production of Chloromethane
Specific Scientific Field
This application is in the field of Industrial Chemistry .
Summary of the Application
Chloromethane, also known as methyl chloride, Refrigerant-40, R-40 or HCC 40, is an organic compound with the chemical formula CH3Cl. One of the haloalkanes, it is a colorless, sweet-smelling, flammable gas .
Methods of Application
Methyl chloride is a crucial reagent in industrial chemistry, although it is rarely present in consumer products .
Results or Outcomes
Methyl chloride was formerly utilized as a refrigerant .
Production of Epichlorohydrin
Specific Scientific Field
This application is in the field of Organochlorine Compound Production .
Summary of the Application
Epichlorohydrin (abbreviated ECH) is an organochlorine compound and an epoxide .
Methods of Application
Despite its name, it is not a halohydrin. It is a colorless liquid with a pungent, garlic-like odor, moderately soluble in water, but miscible with most polar organic solvents .
Results or Outcomes
Epichlorohydrin is a highly reactive electrophilic compound and is used in the production of glycerol, plastics, epoxy glues and resins, epoxy diluents and elastomers .
Safety And Hazards
properties
IUPAC Name |
8-(chloromethyl)-4H-1,3-benzodioxine-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c11-3-8-1-7(4-12)2-9-5-13-6-14-10(8)9/h1-2,4H,3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYGPQSGLFFAGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)C=O)CCl)OCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601211688 | |
| Record name | 4H-1,3-Benzodioxin-6-carboxaldehyde, 8-(chloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601211688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(chloromethyl)-4H-1,3-benzodioxine-6-carbaldehyde | |
CAS RN |
1437312-03-2 | |
| Record name | 4H-1,3-Benzodioxin-6-carboxaldehyde, 8-(chloromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1437312-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4H-1,3-Benzodioxin-6-carboxaldehyde, 8-(chloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601211688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Aminobicyclo[2.2.2]octane-1-carboxylic acid hydrochloride](/img/structure/B1376884.png)



![Tert-butyl (5-chloro-1H-pyrrolo[2,3-B]pyridin-6-YL)carbamate](/img/structure/B1376894.png)

![(6-Bromo-7-methoxyfuro[3,2-c]pyridin-2-yl)methanol](/img/structure/B1376896.png)
![10-Bromo-2-methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B1376898.png)




